2-Ethyl-3,5-dimethylpyrazine (CAS 27043-05-6) is a high-impact, nitrogen-containing heterocyclic aromatic compound heavily utilized in the flavor, fragrance, and food additive industries. Characterized by its pronounced roasted, cocoa, and nutty sensory profile, this alkylpyrazine serves as a critical trace-level formulation ingredient. From a procurement standpoint, its value is dictated by its ultra-low sensory detection threshold and its physical stability, featuring a boiling point of 180–182 °C that facilitates retention during thermal processing. Industrial buyers typically source this compound to achieve authentic roasted notes in baked goods, beverages, and savory matrices where lower-molecular-weight analogs fail to provide sufficient aromatic persistence or require uneconomical dosing levels [1].
Substituting 2-ethyl-3,5-dimethylpyrazine with more common, less expensive analogs like 2,5-dimethylpyrazine or 2,3,5-trimethylpyrazine frequently leads to formulation failure due to drastic differences in sensory potency and volatility. Because pyrazine odor thresholds vary logarithmically with specific alkyl substitution patterns, a generic substitute often requires hundreds of times the dosage to achieve a comparable aromatic intensity, which can introduce off-notes, chemical bitterness, and solvent-like artifacts into the final product. Furthermore, the lower boiling points of simpler pyrazines result in rapid flash-off during high-heat processing (such as baking or extrusion), meaning the flavor profile degrades before the product reaches the consumer. Consequently, exact procurement of 2-ethyl-3,5-dimethylpyrazine is mandatory for thermally processed goods requiring stable, high-fidelity roasted or cocoa profiles[1].
Sensory evaluations of alkylpyrazines demonstrate that specific alkylation patterns drastically alter detection limits. In aqueous solutions, 2-ethyl-3,5-dimethylpyrazine exhibits an odor detection threshold of 1 ppb. In contrast, the closely related 2,3,5-trimethylpyrazine requires 400 ppb to be detected, and 2,5-dimethylpyrazine requires 800 ppb [1]. This logarithmic difference in potency means that 2-ethyl-3,5-dimethylpyrazine can deliver the target roasted/cocoa notes at a fraction of the mass.
| Evidence Dimension | Aqueous Odor Detection Threshold |
| Target Compound Data | 1 ppb |
| Comparator Or Baseline | 2,3,5-Trimethylpyrazine (400 ppb) |
| Quantified Difference | 400-fold lower detection threshold for the target compound |
| Conditions | Aqueous solution sensory assay |
Enables formulators to achieve target sensory profiles at drastically lower inclusion rates, optimizing raw material procurement volumes and reducing chemical load.
The retention of flavor compounds during thermal processing is heavily dependent on their boiling points. 2-Ethyl-3,5-dimethylpyrazine possesses a boiling point of 180–182 °C, which is significantly higher than simpler in-class substitutes such as 2,5-dimethylpyrazine (boiling point ~155 °C) [1]. This elevated boiling point reduces flash-off and volatilization losses during high-temperature manufacturing steps like baking, roasting, or spray-drying, ensuring that the intended aromatic profile survives the production workflow and remains stable in the final matrix.
| Evidence Dimension | Boiling Point / Thermal Volatility |
| Target Compound Data | 180–182 °C |
| Comparator Or Baseline | 2,5-Dimethylpyrazine (~155 °C) |
| Quantified Difference | ~25–27 °C higher boiling point |
| Conditions | Standard atmospheric pressure (760 mmHg) |
Ensures superior retention of volatile components during high-temperature manufacturing, minimizing flavor loss and the need for costly over-dosing.
In quantitative analyses of complex fermented or roasted matrices, 2-ethyl-3,5-dimethylpyrazine consistently emerges as the dominant sensory driver. Studies utilizing ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) and sensory analysis show that while compounds like 2,3,5,6-tetramethylpyrazine may be present in much higher absolute concentrations, 2-ethyl-3,5-dimethylpyrazine yields the highest Odor Activity Value (OAV) due to its extreme potency[1]. This proves that its sensory contribution outpaces its physical concentration.
| Evidence Dimension | Odor Activity Value (OAV) contribution |
| Target Compound Data | Highest OAV (primary roasted aroma driver) |
| Comparator Or Baseline | 2,3,5,6-Tetramethylpyrazine (Highest physical concentration but lower OAV) |
| Quantified Difference | Dominant sensory impact despite lower absolute physical concentration |
| Conditions | UPLC-MS/MS and descriptive sensory analysis in complex matrices |
Demonstrates that procurement should be based on functional sensory yield (OAV) rather than bulk concentration, justifying the selection of this specific high-impact pyrazine.
Because of its 180–182 °C boiling point and 400-fold greater potency compared to trimethylpyrazine, 2-ethyl-3,5-dimethylpyrazine is the preferred choice for baked goods and extruded snacks. It survives the thermal processing steps that strip away lower-molecular-weight pyrazines, ensuring a stable, lingering roasted or nutty flavor in the final packaged product [1].
In the synthesis of artificial or enhanced coffee and chocolate flavorings, matching the exact Odor Activity Value (OAV) of natural roasted matrices is critical. The distinct 1 ppb aqueous detection threshold of 2-ethyl-3,5-dimethylpyrazine allows flavor chemists to accurately reconstruct the earthy, roasted core of premium cocoa and coffee without introducing the chemical bitterness associated with overdosing weaker pyrazine analogs [2].
For complex savory applications, including soy sauce and meat analogs, 2-ethyl-3,5-dimethylpyrazine provides the necessary roasted top-notes. Its ability to dominate the sensory profile at trace concentrations prevents the disruption of the delicate balance of other formulation ingredients, making it a highly efficient additive for industrial-scale savory flavor compounding [3].
Irritant